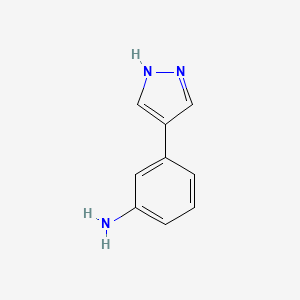

3-(1H-pyrazol-4-yl)aniline

描述

Significance of Pyrazole (B372694) and Aniline (B41778) Moieties in Organic and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery. nih.govtandfonline.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.govnih.gov The metabolic stability of the pyrazole ring makes it a favored component in the design of new therapeutic agents. nih.gov A significant number of approved drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, contain a pyrazole core, highlighting its therapeutic importance. nih.govtandfonline.com

Aniline, a primary aromatic amine, is a fundamental building block in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. The amino group on the aniline ring is a key functional group that allows for a variety of chemical modifications, making it a versatile component in the design of new molecules. In medicinal chemistry, the aniline moiety is often incorporated into drug candidates to modulate their pharmacological properties. Several aniline-derived pyrazole compounds have demonstrated potent antibacterial activity. nih.govtandfonline.com

The combination of these two moieties in 3-(1H-pyrazol-4-yl)aniline creates a "pyrazole-aniline scaffold" that has attracted considerable attention from researchers. This scaffold provides a unique three-dimensional structure and electronic properties that can be strategically modified to develop novel compounds with specific biological targets.

Historical Context and Evolution of Research on Pyrazole-Aniline Scaffolds

The history of pyrazole chemistry dates back to 1883 with the synthesis of the first pyrazolone (B3327878) derivative by Ludwig Knorr. globalresearchonline.net The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.gov Research into pyrazole-containing compounds has since expanded exponentially, leading to the discovery of numerous derivatives with diverse applications. globalresearchonline.netnih.gov

The exploration of pyrazole-aniline scaffolds is a more recent development, driven by the successes of individual pyrazole and aniline-based drugs. Early research in this area focused on the synthesis and characterization of simple derivatives. Over time, with advancements in synthetic methodologies and a deeper understanding of structure-activity relationships, the focus has shifted towards the design and synthesis of more complex and targeted molecules.

A key area of evolution has been the development of efficient synthetic routes to create diverse libraries of pyrazole-aniline derivatives. For instance, methods like the condensation of aniline derivatives with pyrazole precursors have been refined to improve yields and purity. evitachem.com The use of various catalytic systems has also played a crucial role in enabling more complex modifications of the scaffold.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for this compound and its derivatives is vibrant and multifaceted. A significant area of focus is in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. nih.gov The pyrazole-aniline scaffold has proven to be a valuable framework for designing molecules that can selectively target specific kinases involved in cancer cell proliferation.

Furthermore, research is ongoing to explore the potential of these compounds as antimicrobial and anti-inflammatory agents. smolecule.com Studies are investigating the synthesis of novel derivatives and their activity against various pathogens and inflammatory targets. Molecular docking and computational studies are increasingly being used to predict the binding affinity of these compounds to biological targets and to guide the design of more potent inhibitors. asianpubs.orgchemmethod.com

The future of research on this compound holds great promise. The development of more sophisticated synthetic methods will allow for the creation of even more diverse and complex derivatives. A deeper understanding of the biological mechanisms of action will enable the design of more selective and effective therapeutic agents with fewer side effects. The versatility of the pyrazole-aniline scaffold suggests that its applications will continue to expand into new areas of materials science and biological research. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H9N3 |

| InChI Key | MSVASNFGSQCRCN-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Structure

3D Structure

属性

IUPAC Name |

3-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVASNFGSQCRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170691-45-8 | |

| Record name | 3-(1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrazol 4 Yl Aniline

Established Synthetic Routes to the 3-(1H-pyrazol-4-yl)aniline Core

The construction of the this compound framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions in the Formation of Pyrazole-Aniline Frameworks

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrazole-aniline scaffold. A common approach involves the reaction of a pyrazole (B372694) precursor with an appropriate aniline (B41778) derivative. For instance, the synthesis of N-substituted pyrazoles can be achieved through the direct condensation of primary aliphatic or aromatic amines with a 1,3-dicarbonyl compound and an electrophilic aminating reagent. This one-pot synthesis provides a straightforward route to N-aryl pyrazoles.

Another relevant condensation strategy is the synthesis of pyrazolo[3,4-b]quinolines, which can be formed from the reaction of 5-aminopyrazoles with various carbonyl compounds and anilines. While this leads to a more complex fused ring system, the initial steps involve the formation of a pyrazole-aniline linkage through condensation. A typical reaction involves heating a mixture of a 1,3-disubstituted 5-aminopyrazole, an aromatic aldehyde, and a dimedone in a suitable solvent like ethanol.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

| 5-Aminopyrazole derivative | Aromatic aldehyde | Dimedone | 1H-Pyrazolo[3,4-b]quinoline derivative | Not specified | preprints.orgmdpi.com |

| Primary amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | N-Substituted-3,5-dimethylpyrazole | up to 60% | nih.gov |

Reductive Amination Strategies for this compound Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for the synthesis of this compound derivatives. This strategy typically involves the reaction of a 4-formylpyrazole with an aniline or a nitroaromatic precursor, followed by reduction of the resulting imine or nitro group.

A direct approach involves the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various primary and secondary amines, including anilines. The use of sodium triacetoxyborohydride as a reducing agent in a solvent like dichloroethane has been shown to be effective. ineosopen.org A more general and two-step approach would involve:

Imine Formation: Condensation of a 4-formyl-1H-pyrazole with 3-nitroaniline to form the corresponding N-(3-nitrophenyl)iminomethyl-1H-pyrazole.

Reduction: Subsequent reduction of both the imine and the nitro group to afford the target this compound derivative. Various reducing agents can be employed for this transformation, including sodium borohydride or catalytic hydrogenation. organic-chemistry.org

| Pyrazole Precursor | Amine/Nitro Compound | Reducing Agent | Product | Yield (%) | Reference |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various anilines | Sodium triacetoxyborohydride | 1-Phenyl-5-ferrocenyl-4-(aminomethyl)-1H-pyrazole derivative | Not specified | ineosopen.org |

| Aldehydes/Ketones | Anilines | Sodium borohydride | Secondary amines | Not specified | organic-chemistry.org |

Multicomponent Reaction Approaches to Pyrazole-Aniline Synthesis

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation to generate complex molecules. Several MCRs have been developed for the synthesis of substituted pyrazoles that can incorporate an aniline moiety.

One such approach involves the Ugi four-component reaction. This reaction can be utilized to synthesize pyrazole-substituted amides from a pyrazole carboxylic acid, an aniline, a benzaldehyde, and an isocyanide. mdpi.com While this does not directly yield this compound, it demonstrates the feasibility of incorporating both pyrazole and aniline fragments in a single step.

Another example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines from substituted anilines, aromatic aldehydes, and a pyrazolone (B3327878) derivative. preprints.orgmdpi.com This reaction, while leading to a fused system, fundamentally relies on the initial interaction between the aniline and the other components to form the pyrazole-aniline linkage.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

| Pyrazole carboxylic acid | Aniline | Benzaldehyde | t-Butyl isocyanide | Pyrazole-substituted amide | mdpi.com |

| Substituted aniline | Aromatic aldehyde | 2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | - | 1H-Pyrazolo[3,4-b]quinoline | preprints.orgmdpi.com |

| 1H-Pyrazol-5-amines | Isatins | Dimedone | - | 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one | researchgate.net |

Catalyst-Free and Environmentally Conscious Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods that minimize the use of hazardous reagents and catalysts. For the synthesis of pyrazole derivatives, several catalyst-free and green approaches have been reported.

These methods often utilize alternative energy sources like microwave or ultrasound irradiation, or employ green solvents such as water or deep eutectic solvents. impactfactor.orgmdpi.comresearchgate.net For example, the synthesis of pyrazoline derivatives has been achieved through grinding of reactants in the absence of a solvent. impactfactor.org Another approach involves the use of choline chloride/urea deep eutectic solvent as a green and recyclable medium for the reaction of 3-methyl-5-pyrazolone with aromatic aldehydes. researchgate.net While not directly reported for this compound, these methodologies present promising avenues for its environmentally conscious synthesis.

| Method | Reactants | Conditions | Advantage | Reference |

| Grinding | Chalcones, Phenylhydrazine | Solvent-free, room temperature | Avoids organic solvents, simple work-up | impactfactor.org |

| Ultrasound Irradiation | Chalcones, Phenylhydrazine | Water bath, room temperature | Reduced reaction times, improved yields | impactfactor.org |

| Deep Eutectic Solvent | 3-Methyl-5-pyrazolone, Aromatic aldehydes | Choline chloride/urea, heating | Green, recyclable solvent | researchgate.net |

Functionalization and Derivatization Strategies for this compound

The presence of both a pyrazole ring and an aniline moiety in this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives.

Electrophilic Substitution Reactions on the Aniline Moiety

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This allows for the introduction of various substituents at the ortho and para positions relative to the amino group. byjus.com

Common electrophilic substitution reactions that can be performed on the aniline moiety include:

Halogenation: Reaction with bromine water or other halogenating agents can lead to the introduction of bromine atoms onto the aromatic ring. Due to the high reactivity of the aniline ring, polyhalogenation can occur readily. libretexts.org

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion which is a meta-directing group. To achieve ortho and para nitration, protection of the amino group, for example, by acetylation to form an acetanilide, is often necessary. byjus.comlibretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aniline ring. byjus.com

It is important to note that the high reactivity of the aniline ring can sometimes lead to over-reaction or side reactions. Therefore, careful control of reaction conditions and the use of protecting groups are often necessary to achieve the desired regioselectivity and yield. libretexts.org

| Reaction | Reagent(s) | Expected Product(s) | Reference |

| Bromination | Bromine water | 2,4,6-Tribromo-3-(1H-pyrazol-4-yl)aniline | byjus.com |

| Nitration (direct) | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para-nitro isomers | byjus.com |

| Nitration (with protection) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺ | Primarily p-nitro-3-(1H-pyrazol-4-yl)aniline | libretexts.org |

| Sulfonation | Fuming H₂SO₄ | Sulfonated this compound derivatives | byjus.com |

An in-depth analysis of the synthetic methodologies and chemical transformations centered on the versatile scaffold, this compound, reveals a rich field of chemical innovation. This compound serves as a critical building block for a diverse array of more complex molecules, leveraging the unique electronic and structural properties of its constituent pyrazole and aniline rings. Researchers have developed numerous strategies to modify this core structure, leading to the creation of novel Schiff bases, imino derivatives, and complex heterocyclic systems with significant potential in various scientific domains.

2 Modifications and Functionalization of the Pyrazole Ring System

The pyrazole ring within the this compound scaffold is a prime target for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's properties. Direct functionalization of the pyrazole core is a key strategy for creating structural diversity.

One common approach involves electrophilic substitution reactions. For instance, the C4 position of the pyrazole ring can be functionalized through halogenation, such as bromination or iodination. This transformation is particularly valuable as it introduces a reactive handle for subsequent cross-coupling reactions. The resulting halo-substituted pyrazole can then participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of boronic acids. This method provides a powerful tool for attaching aryl or other organic fragments to the pyrazole ring.

Another advanced functionalization technique is the direct C-H activation of the pyrazole ring. This method offers a more atom-economical approach by avoiding the pre-functionalization step of halogenation. Under palladium catalysis, the C-H bonds of the pyrazole can be directly coupled with aryl halides, leading to arylated pyrazole derivatives.

Furthermore, the amino group on the pyrazole ring can be transformed through diazotization. Treatment of a 5-aminopyrazole derivative with a diazotizing agent, such as sodium nitrite in an acidic medium, generates a diazonium salt. This intermediate is highly versatile and can be subjected to various transformations, including Sandmeyer-type reactions to introduce halides or a cyano group, or used in coupling reactions to form azo compounds. More advanced applications involve using the diazonium intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents at that position.

3 Synthesis of Schiff Bases and Imino Derivatives

The aniline moiety of this compound provides a reactive primary amino group that is readily converted into Schiff bases (or imines) and other imino derivatives. These compounds are typically synthesized through the condensation reaction between the primary amine and a carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with catalytic amounts of acid to facilitate the dehydration process. jocpr.com

The versatility of this reaction allows for the synthesis of a vast library of Schiff bases by varying the aldehyde or ketone reactant. Aromatic aldehydes are frequently used to introduce a wide range of substituents, leading to derivatives with diverse electronic and steric properties. The resulting imine bond (-C=N-) is a key structural feature of these molecules. researchgate.netsemanticscholar.org

The general synthetic scheme involves refluxing equimolar amounts of this compound with the desired aldehyde in an alcoholic solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Below is a table summarizing the synthesis of various Schiff bases derived from pyrazole-containing amines, illustrating the variety of aldehydes that can be employed.

| Product Name | Aldehyde Used | Solvent | Yield (%) | Reference |

| 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Various aromatic aldehydes | Acetic Acid | 48-90 | jocpr.com |

| (E)-4-((4-(dimethylamino)benzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 4-(dimethylamino)benzaldehyde | Methanol | - | scielo.org.co |

| (E)-4-((4-chlorobenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 4-chlorobenzaldehyde | Methanol | - | scielo.org.co |

| (E)-4-((4-fluorobenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 4-fluorobenzaldehyde | Methanol | - | scielo.org.co |

| (E)-1,5-dimethyl-4-((2-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one | 2-nitrobenzaldehyde | Methanol | - | scielo.org.co |

These Schiff bases can be further modified. For example, the imine bond can be reduced using reducing agents like sodium borohydride to yield the corresponding secondary amine derivatives. jocpr.com This two-step process of Schiff base formation followed by reduction provides access to a different class of compounds with altered structural and electronic properties.

4 Heterocyclic Annulation and Hybrid Molecule Synthesis Involving the this compound Core

The this compound core is an excellent platform for the construction of fused heterocyclic systems and hybrid molecules through annulation reactions. These reactions involve the building of a new ring onto the existing pyrazole-aniline scaffold.

One prominent example is the synthesis of pyrazolo[3,4-b]pyridines. nih.gov In this approach, the 5-aminopyrazole moiety (present in the core structure) can act as a dinucleophile. It can react with 1,3-dicarbonyl compounds or their equivalents in a condensation reaction to form a new pyridine ring fused to the pyrazole. nih.gov The reaction mechanism typically involves an initial condensation to form an enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine system. Multicomponent reactions, where an aldehyde, a ketone, and the aminopyrazole are reacted together, also provide an efficient route to these fused heterocycles. nih.gov

Similarly, the synthesis of pyrazolo[3,4-b]quinolines can be achieved. mdpi.com This can be accomplished through reactions of aminopyrazoles with reagents that provide the necessary atoms to form the quinoline ring. For instance, a Friedländer-type condensation of a 5-aminopyrazole with a suitable ortho-aminoaryl aldehyde or ketone can lead to the formation of the quinoline ring fused to the pyrazole. Another strategy involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. mdpi.com The initial step is the formation of a Schiff base, which then undergoes an intramolecular cyclization to form the pyrazoloquinoline ring system. mdpi.com

The synthesis of hybrid molecules containing other heterocyclic rings is also an active area of research. For example, pyrazole-triazole hybrids have been synthesized. beilstein-journals.org A versatile method involves the conversion of an aminopyrazole to an azidopyrazole. This azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with a terminal alkyne to form a 1,2,3-triazole ring linked to the pyrazole core. beilstein-journals.org This methodology allows for the facile connection of the pyrazole scaffold to a wide variety of other molecules through the triazole linker.

Furthermore, the pyrazole core can be incorporated into more complex fused systems like pyrazolyl-triazolo-quinoxalines. The synthesis of these molecules often involves multi-step sequences where a pyrazolyl-substituted quinoxaline is first prepared, and then a triazole ring is annulated onto the quinoxaline moiety.

The table below provides examples of heterocyclic systems synthesized from pyrazole precursors.

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

| 1H-Pyrazolo[3,4-b]pyridines | Condensation/Annulation | 5-Aminopyrazoles, 1,3-dicarbonyl compounds | nih.gov |

| 1H-Pyrazolo[3,4-b]quinolines | Condensation/Cyclization | 5-Chloro-4-formylpyrazoles, Aromatic amines | mdpi.com |

| Pyrazole-Triazole Hybrids | Click Chemistry (CuAAC) | Azidopyrazoles, Terminal alkynes | beilstein-journals.org |

| Pyrazolyl-Triazolo-Quinoxalines | Multi-step synthesis/Annulation | Pyrazolyl-substituted quinoxaline precursors | researchgate.net |

These synthetic strategies highlight the utility of this compound and related aminopyrazoles as versatile synthons for the construction of a wide range of complex and potentially functional heterocyclic molecules.

Biological Activity and Pharmacological Potential of 3 1h Pyrazol 4 Yl Aniline and Its Derivatives

Antimicrobial Efficacy of 3-(1H-pyrazol-4-yl)aniline Analogues

Antibacterial Activity and Investigation of Mechanism of Action

Pyrazole-derived aniline (B41778) compounds have demonstrated notable antibacterial properties, particularly as growth inhibitors of Staphylococcus aureus. Certain 3-phenyl pyrazole (B372694) derivatives exhibit moderate inhibitory effects on S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/ml nih.gov. The antimicrobial efficacy of these compounds is significantly influenced by the nature of substituents on the N-phenyl ring nih.gov. For instance, a series of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have shown potent growth inhibition of Gram-positive bacteria with low toxicity to human cells nih.gov. Two compounds from this series, 59 and 74, were particularly effective against Staphylococcus aureus, demonstrating low MIC values, a bactericidal effect, and moderate inhibition of biofilm formation nih.gov.

The mechanism of action for many pyrazole derivatives is still under investigation, making it challenging to pinpoint the exact role of the pyrazole moiety in their antibacterial effects nih.gov. However, some studies suggest that these compounds may target bacterial DNA gyrase nih.gov. In silico studies have predicted that certain pyrazole derivatives can act as S. aureus DNA gyrase inhibitors, with some synthesized compounds showing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Another potential mechanism involves the inhibition of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for producing hydrogen sulfide, which protects bacteria from oxidative stress nih.gov. A specific pyrazole derivative has been identified as a potent inhibitor of S. aureus CSE (SaCSE) and P. aeruginosa CSE (PaCSE) with IC₅₀ values of 0.7 and 1.2 μM, respectively nih.gov.

Antifungal Activity and Target Identification

Derivatives of this compound have been investigated for their antifungal properties, with many exhibiting moderate to excellent activity against various phytopathogenic fungi nih.govresearchgate.net. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, for example, demonstrated significant in vitro mycelia growth inhibition nih.govresearchgate.net. One particular compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid nih.govresearchgate.net.

The primary target for many amide-based fungicides, including pyrazole derivatives, is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) nih.govresearchgate.net. Molecular docking studies have revealed that the carbonyl oxygen atom of active compounds like 9m can form hydrogen bonds with amino acid residues (TYR58 and TRP173) on the SDH enzyme nih.govresearchgate.net. This interaction is crucial for the inhibition of the enzyme and the resulting antifungal effect. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a particularly effective acyl moiety in the development of highly efficient amide fungicides nih.govresearchgate.net.

Antiviral Activity against Specific Pathogens (e.g., Respiratory Syncytial Virus, Hepatitis C Virus)

Several derivatives of this compound have been synthesized and evaluated for their antiviral activities against a range of RNA and DNA viruses. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines demonstrated the ability to interfere with the replication of the Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC₅₀ values ranging from 5 to 28 μM nih.gov. Structure-activity relationship (SAR) studies indicated that the introduction of a chlorine or bromine atom at the R(1) position yielded the best results in terms of both anti-RSV activity and selectivity nih.gov. Conversely, the presence of a trifluoromethyl group at the same position abolished anti-RSV activity and increased cytotoxicity nih.gov.

Further modifications to this scaffold led to the synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines. A number of these derivatives also interfered with RSV replication in the micromolar range, showing improved potency and selectivity compared to the reference drug ribavirin nih.govfrontiersin.org. Interestingly, the introduction of a p-methoxy substituent on the phenylsulfonyl group completely abrogated the anti-RSV activity nih.govfrontiersin.org. While these compounds have shown promise against RSV, their activity against Hepatitis C Virus (HCV) is not as well-documented in the provided context. However, some analogues were found to interfere with the replication of other Flaviviridae family members, such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) nih.govfrontiersin.org.

Anticancer and Antiproliferative Investigations

Cytotoxicity Profiles in Diverse Cancer Cell Lines

Derivatives of this compound have been extensively evaluated for their cytotoxic activity against a variety of human cancer cell lines. A series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were tested against the MDA-MB-468 triple-negative breast cancer cell line. Among them, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was the most active, with IC₅₀ values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively nih.gov.

Another study on novel pyrazole derivatives reported that compound 2, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide, was effective in inhibiting the growth of the A549 human lung adenocarcinoma cell line with an EC₅₀ of 220.20 µM mdpi.com. Furthermore, a novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of different cancer cell lines nih.gov. In a separate investigation, new 1,3,4-trisubstituted pyrazole derivatives were synthesized and tested against hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116) cell lines. One compound, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, was particularly potent, with IC₅₀ values ranging from 8.913 to 29.130 μM across the different cell lines and showed no cytotoxic activity against a normal human fibroblast cell line researchgate.net.

Mechanisms of Inhibition of Cell Growth and Induction of Apoptosis

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit cell growth and induce apoptosis. The pyrazole derivative 3f was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells nih.gov. This compound also triggered apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity nih.gov. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis nih.gov.

Another pyrazole derivative, PTA-1, was also shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 cells, as indicated by the externalization of phosphatidylserine nih.gov. Furthermore, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, demonstrated significant cytotoxicity against several cancer cell lines and was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis nih.gov. The mechanism of apoptosis induction by PPD-1 in A549 lung cancer cells involved the significant overexpression of caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53, along with the inhibition of the anti-apoptotic protein Bcl-2 nih.gov. This disruption of the Bcl-2/Bax balance suggests that the intrinsic mitochondria-dependent pathway of apoptosis is activated nih.gov.

Targeting Specific Kinases and Cell Cycle Regulators (e.g., CDK2)

Derivatives of the this compound scaffold have emerged as significant inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of these enzymes, particularly cyclin-dependent kinases (CDKs), is a hallmark of many human cancers. nih.gov Consequently, CDK2 has become an attractive target for developing new cancer therapies. nih.govnih.gov

Researchers have successfully developed potent CDK2 inhibitors by modifying the pyrazole core. For instance, bioisosteric replacement of the thiazole group in a known CDK inhibitor with a pyrazole moiety led to compounds with potent CDK2-cyclin E inhibition. nih.gov One such derivative, a 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine compound, demonstrated a Ki (inhibition constant) of 0.001 μM against CDK2/cyclin E and showed submicromolar antiproliferative activity against a range of cancer cell lines. nih.gov Mechanistic studies confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, a key CDK2 substrate, leading to cell cycle arrest and apoptosis. nih.gov

Another series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines also exhibited powerful CDK2 inhibitory activity. nih.gov The most potent compound in this series registered a Ki value of 0.005 µM for CDK2, while also displaying sub-micromolar antiproliferative effects across 13 different cancer cell lines. nih.gov Furthermore, a derivative identified as 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline has been noted for its potent CDK2 inhibitory and antiproliferative activities against MCF-7 and B16-F10 cancer cells. mdpi.com These findings underscore the utility of the pyrazole scaffold in designing selective and potent kinase inhibitors for cancer therapy. nih.govmdpi.com

| Compound Scaffold | Target | Inhibition Constant (Ki) | Key Findings | Reference |

|---|---|---|---|---|

| 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | CDK2/cyclin E | 0.001 µM | Submicromolar antiproliferative activity; induces G2/M phase arrest and apoptosis. | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM | Potent antiproliferative activity against 13 cancer cell lines; induces S and G2/M phase arrest. | nih.gov |

| 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2 | Not specified | Potent antiproliferative activity against MCF-7 and B16-F10 cells. | mdpi.com |

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents. nih.govsciencescholar.us Many commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, feature a pyrazole core. nih.govnih.gov These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. ijpsjournal.com

Research has focused on developing novel pyrazole derivatives with improved efficacy and safety profiles. One such compound, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), was found to be a highly selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov This selectivity is significant as COX-1 inhibition is associated with gastrointestinal side effects. In animal models, FR140423 demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin and showed dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin, all without inducing gastric lesions. nih.gov Interestingly, this compound also exhibited morphine-like analgesic effects in a tail-flick test, which were blockable by the opioid antagonist naloxone. nih.gov

Other studies have synthesized novel pyrazole analogues and screened them for anti-inflammatory activity. One derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed promising anti-inflammatory activity when compared to the standard drug diclofenac sodium. nih.gov The diverse mechanisms of action, including COX inhibition and cytokine modulation, highlight the versatility of the pyrazole scaffold in developing new anti-inflammatory and analgesic drugs. nih.govijpsjournal.com

Antidiabetic Potential through Enzyme Inhibition (e.g., DPP-IV)

Inhibition of dipeptidyl peptidase-4 (DPP-IV) is a validated therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net DPP-IV inhibitors, known as "gliptins," work by preventing the breakdown of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner. nih.govmdpi.com The pyrazole scaffold has been identified as a promising framework for the design of novel DPP-IV inhibitors. nih.govresearchgate.net

A study focused on pyrazole-incorporated thiosemicarbazones identified a highly effective DPP-IV inhibitor. nih.gov The compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, exhibited an IC50 value of 1.266 nM, which was more potent than the established DPP-IV inhibitor sitagliptin (IC50 = 4.380 nM). nih.gov Molecular docking studies suggested that the pyrazole scaffold interacts with key amino acid residues, such as Arg358 and Tyr666, in the S1 and S2 pockets of the DPP-IV active site. nih.govresearchgate.net

Another study identified novel pyrazolidine derivatives as selective and competitive DPP-IV inhibitors. nih.gov One of these compounds effectively blocked the degradation of active glucagon-like peptide (GLP-1) and, upon oral administration to mice, resulted in potent inhibition of circulating DPP-IV and improved glucose tolerance. nih.gov These findings demonstrate that pyrazole-containing structures are valuable leads for the development of new and potent antidiabetic agents. nih.gov

| Compound Scaffold | Inhibition (IC50) | Standard Comparator (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 nM | Sitagliptin (4.380 nM) | Identified as a highly effective, drug-like DPP-IV inhibitor with a favorable safety profile. | nih.gov |

| Isoleucine pyrazolidide derivative | 1.70 µM (rat plasma) | Not specified | Potent, selective, and competitive DPP-IV inhibitor with oral anti-hyperglycemic activity in vivo. | nih.gov |

Other Noteworthy Biological Activities

The pyrazole scaffold has also been investigated for its potential against parasitic diseases. Schistosomiasis, a disease caused by parasitic flatworms, affects millions globally, and the reliance on a single drug, praziquantel, raises concerns about the development of resistance. nih.gov

In a study evaluating a series of pyrazoline and pyrazole derivatives against adult Schistosoma mansoni worms ex vivo, several compounds showed significant antiparasitic properties. nih.gov Six of the twenty compounds tested had a 50% effective concentration (EC50) below 30 μM. The most promising hit, a pyrazoline derivative, demonstrated an EC50 of less than 10 µM and exhibited a favorable selectivity index when tested against mammalian cell lines. nih.gov Furthermore, the active compounds led to a marked reduction in the number of eggs produced by the parasites, indicating a negative effect on their fecundity. Structure-activity relationship analysis revealed that the non-aromatic pyrazoline ring and N-substitution were crucial for the observed antischistosomal activity. nih.gov

Oxidative stress is implicated in the pathophysiology of numerous diseases. nih.gov Compounds with the ability to scavenge free radicals can mitigate this damage. Pyrazole derivatives have been shown to possess significant antioxidant properties. nih.govnih.gov

The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays. nih.gov A series of novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties demonstrated excellent radical scavenging activity, in some cases comparable or superior to the standard antioxidant ascorbic acid. nih.gov Another study synthesized a novel class of pyrazoles and found that one derivative exhibited particularly effective hydroxyl and superoxide radical scavenging activities. nih.gov The structure-activity relationship studies from these findings suggest that the introduction of specific functional groups, such as amino and hydroxyl groups, onto the pyrazole nucleus is important for their antioxidant activity. researchgate.net

The androgen receptor (AR) is a key driver in the progression of prostate cancer, making it a primary therapeutic target. researchgate.net The development of AR antagonists can block the binding of androgens and inhibit cancer cell growth. Several studies have reported on the synthesis and evaluation of pyrazole derivatives as novel AR antagonists. nih.govnih.gov

In one study, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. nih.gov A lead compound from this series selectively inhibited the growth of LNCaP cells with an IC50 value of 18 μmol/l and achieved a 46% downregulation of the prostate-specific antigen (PSA), a key AR target gene. researchgate.netnih.gov Another research effort synthesized a series of substituted fused pyrazole derivatives that showed potent AR antagonistic and anti-prostate cancer activities, with low toxicity comparable to the reference drug Bicalutamide. nih.gov These results indicate that the pyrazole scaffold is a promising template for designing new AR antagonists for the treatment of prostate cancer. researchgate.net

Molecular Mechanisms of Biological Action

The therapeutic potential of this compound and its derivatives is rooted in their diverse interactions with biological macromolecules. These interactions underpin their wide-ranging pharmacological activities. The molecular mechanisms often involve specific binding events with enzymes, cell surface receptors, and nucleic acids, leading to the modulation of critical cellular pathways.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, demonstrating their potential in treating diseases like cancer, inflammation, and neurodegenerative disorders. The pyrazole ring serves as a versatile scaffold for designing potent and selective enzyme inhibitors.

Research has shown that pyrazole derivatives can effectively inhibit several key enzymes:

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation. For instance, 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline has demonstrated significant inhibitory activity against CDK2, a key enzyme in cell cycle progression. mdpi.com This inhibition contributes to the antiproliferative activities of these compounds against cancer cell lines. mdpi.comnih.gov One study highlighted a derivative that inhibited CDK2/cyclin A2 protein kinase by 60% at a 10 µM concentration, while another compound showed an IC₅₀ value of 0.199 µM against CDK2. nih.gov

Carbonic Anhydrases (CAs): Novel pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. The sulfonamide group in these derivatives interacts with the Zn⁺² ion in the active site of the enzyme, which is a critical interaction for inhibition. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, 3-aryl-1-phenyl-1H-pyrazole derivatives have been assayed as inhibitors of AChE. researchgate.net N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was identified as a potent AChE inhibitor. researchgate.net Other studies on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives showed weak AChE inhibitory activity. turkjps.org

Monoamine Oxidase (MAO): The same series of 3-aryl-1-phenyl-1H-pyrazole derivatives that inhibit AChE also demonstrated selective inhibitory activity against MAO-B, another important target in neurodegenerative diseases. researchgate.net N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was noted as a highly selective MAO-B inhibitor. researchgate.net

Cyclooxygenase (COX): The anti-inflammatory effects of some pyrazole analogs have been linked to their ability to inhibit COX-2. One derivative containing an adamantyl residue showed an IC₅₀ value of 2.52 µM for COX-2 inhibition. frontiersin.org

DNA Gyrase: A 3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivative exhibited potent DNA gyrase inhibition with an IC₅₀ value of 7.35 µM, significantly lower than the standard ciprofloxacin. researchgate.net

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class/Compound | Target Enzyme | Key Findings | Citation |

|---|---|---|---|

| 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2 | Exhibits potent CDK2 inhibitory activities. | mdpi.com |

| Pyrazole and pyrazolo[1,5-a]pyrimidine compounds | CDK2/cyclin A2 | Compound 36 showed an IC₅₀ of 0.199 µM against CDK2. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I & II) | Sulfonamide group interacts with active site Zn⁺² ion, crucial for inhibition. | nih.gov |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | Acetylcholinesterase (AChE) | Identified as a potent AChE inhibitor (pIC₅₀ = 4.2). | researchgate.net |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | Monoamine Oxidase B (MAO-B) | Highly selective MAO-B inhibitor (pIC₅₀ = 3.47). | researchgate.net |

| 1,5-diaryl pyrazole with adamantyl residue | Cyclooxygenase-2 (COX-2) | Showed an IC₅₀ of 2.52 µM. | frontiersin.org |

| 3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivative | DNA Gyrase | Demonstrated an IC₅₀ of 7.35 µM. | researchgate.net |

Receptor Binding Interactions

The pharmacological effects of this compound derivatives are also mediated by their interaction with various cell surface and intracellular receptors. These interactions can either activate or block receptor signaling, leading to a physiological response.

Muscarinic Acetylcholine Receptor M4: A study of novel pyrazol-4-yl-pyridine derivatives identified them as positive allosteric modulators (PAMs) of the human M4 muscarinic acetylcholine receptor. nih.gov These compounds were found to enhance the binding affinity of the endogenous ligand acetylcholine (ACh). Increasing concentrations of these derivatives caused a significant leftward shift in the ACh affinity binding inhibition curve, confirming their role as PAMs. nih.gov

Cannabinoid CB1 Receptor: The well-known anti-obesity drug Rimonabant, a pyrazole derivative, functions as a selective cannabinoid CB1 receptor antagonist. mdpi.com

Opioid Receptors: The antinociceptive (pain-relieving) effects of certain pyrazole compounds have been associated with the activation of opioid receptors, indicating a direct or indirect interaction with this receptor system. frontiersin.org

Table 2: Receptor Interactions of this compound Derivatives

| Derivative Class | Target Receptor | Mechanism of Action | Citation |

|---|---|---|---|

| Pyrazol-4-yl-pyridine compounds | Muscarinic Acetylcholine M4 | Positive Allosteric Modulator (PAM); enhances binding of acetylcholine. | nih.gov |

| Rimonabant | Cannabinoid CB1 | Selective antagonist. | mdpi.com |

| Fluorinated phenyl-pyrazole compounds | Opioid Receptor | Associated with receptor activation, leading to an antinociceptive effect. | frontiersin.org |

DNA Binding Interaction Analysis

Beyond proteins, DNA has emerged as a significant molecular target for pyrazole-based compounds, particularly in the context of anticancer activity. These derivatives can interact with DNA through various modes, including intercalation and groove binding, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing cell death.

N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives: Studies on these derivatives have investigated their DNA binding properties with calf thymus DNA (ct-DNA). asianpubs.orgresearchgate.net Using electronic absorption and fluorescence spectroscopy, researchers have confirmed that these compounds can interact with DNA, and computational docking studies have further elucidated these binding modes. asianpubs.orgresearchgate.net

1H-pyrazole-3-carboxamide Derivatives: A series of novel 1H-pyrazole-3-carboxamide derivatives were investigated for their DNA-binding capabilities to explain their antitumor mechanisms. jst.go.jp One compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), showed the highest DNA-binding affinity with a Kpym-5 value of 1.06×10⁵ M⁻¹. jst.go.jp Fluorescence studies showed that this compound could significantly decrease the emission intensity of an ethidium bromide–DNA complex, suggesting it can alter DNA conformation. jst.go.jp Furthermore, this derivative demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, indicating its potential to cause DNA damage. jst.go.jp

Table 3: DNA Interaction Profile of Pyrazole Derivatives

| Derivative Class/Compound | Method of Analysis | Key Findings | Citation |

|---|---|---|---|

| N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Spectroscopy, Molecular Docking | Confirmed interaction with calf thymus DNA (ct-DNA). | asianpubs.orgresearchgate.net |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Electronic Absorption Spectroscopy, Viscosity Measurement | High DNA-binding affinity (Kpym-5=1.06×10⁵ M⁻¹). | jst.go.jp |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Fluorescence Spectra | Displaced ethidium bromide from DNA, suggesting conformational changes. | jst.go.jp |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | pBR322 DNA Cleavage Assay | Showed cleavage activity upon supercoiled plasmid DNA. | jst.go.jp |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) |

| Rimonabant |

| N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline |

Structure Activity Relationship Sar Studies of 3 1h Pyrazol 4 Yl Aniline Analogues

Systematic Investigation of Substituent Variations and their Influence on Biological Potency

Systematic variation of substituents on the 3-(1H-pyrazol-4-yl)aniline scaffold has yielded critical insights into the structural requirements for potent biological activity, especially in kinase inhibition.

Substitutions on the Pyrazole (B372694) Ring: Modifications on the pyrazole ring significantly impact the selectivity and potency of these compounds. nih.gov For instance, attaching alkyl residues to the pyrazole ring often leads to non-selective kinase inhibitors. nih.gov In the context of anaplastic lymphoma kinase (ALK) inhibition, the pyrazole moiety is crucial for interacting with hinge region residues like Glu1197 and Met1199. nih.gov The placement of nitrogen at position 5 can force the pyrazole into an optimal conformation for this interaction. nih.gov Furthermore, introducing substituents on the pyrazole ring can be a strategy to mask the amide NH group, which can influence properties like in vivo clearance. nih.gov For example, adding a methoxy (B1213986) group has been shown to dramatically affect potency. nih.gov

Substitutions on the Aniline (B41778) Ring: The aniline portion of the scaffold also presents a key site for modification to improve biological potency. In the development of Akt kinase inhibitors, a dichlorophenyl moiety attached to the aniline was found to be optimal for the highest biological activity. nih.gov For pyrazolyl benzimidazole (B57391) derivatives targeting Aurora kinases, a morpholino ring on the aniline counterpart was more favorable for activity than smaller groups like diethylamino or piperidine. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of pyrazole-aniline analogues, primarily as kinase inhibitors.

| Scaffold/Series | Target Kinase(s) | Substituent Variation | Effect on Potency/Selectivity | Reference |

| 3-Amino-1H-pyrazole based | PCTAIRE family (e.g., CDK16) | Alkyl residues on pyrazole ring | Led to non-selective inhibitors. | nih.gov |

| Pyrazole-based | Akt Kinase | Dichlorophenyl moiety on aniline | Optimal for highest biological activity. | nih.gov |

| Pyrazolyl benzimidazole | Aurora A/B | Morpholino ring | More favorable for activity than H, diethylamino, or piperidine. | nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε | Quinazoline linked to pyrazolyl-amine | Resulted in selective inhibitors. | nih.gov |

| Pyrazole-based | ALK | Nitrogen at pyrazole position 5 | Forces optimal conformation for hinge region interaction. | nih.gov |

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. For this compound analogues, understanding the bioactive conformation—the specific shape the molecule adopts when it interacts with its target—is essential for rational drug design.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are key tools for this purpose. Docking studies help predict the preferred orientation of a ligand when bound to a protein's active site, while MD simulations provide insights into the stability of this interaction over time. For example, a co-crystal structure of a pyrazole derivative with the anaplastic lymphoma kinase (ALK) active site revealed that the pyrazole ring interacts directly with key amino acids in the hinge region. nih.gov Specifically, a steric clash forces the pyrazole into a conformation that is optimal for this binding. nih.gov

In another study on Akt kinase inhibitors, a rigid, conformationally restricted analogue of a more flexible parent compound was designed. nih.gov This strategy aimed to lock the molecule into its bioactive conformation, thereby optimizing its biological activity, selectivity, and metabolic stability. nih.gov The success of this approach underscores the importance of conformational rigidity in enhancing potency.

Docking studies on N-(1H-pyrazol-3-yl)quinazolin-4-amines, which act as casein kinase 1δ/ε (CK1δ/ε) inhibitors, have revealed key interactions within the ATP binding site of the kinase, elucidating the bioactive pose for this class of compounds. nih.govresearchgate.net These computational analyses are often corroborated by experimental data, providing a comprehensive understanding of how molecular shape drives biological function.

Pharmacophore Modeling for Rational Design of Pyrazole-Aniline Derivatives

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model serves as a template for designing new molecules with improved potency and selectivity. dovepress.com

For pyrazole-aniline derivatives, pharmacophore models are typically developed based on a set of known active compounds or the structure of the target protein's binding site. dovepress.com These models define the spatial arrangement of key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the context of kinase inhibitors, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been identified as a key pharmacophore. nih.gov This scaffold, present in promiscuous inhibitors, was used as a starting point for structure-based modifications to develop more selective compounds targeting kinases like CDK16. nih.gov By understanding the essential features of this pharmacophore, researchers can rationally design new analogues. For instance, knowing that the pyrazole moiety often acts as a hinge-binder allows for targeted modifications to improve this interaction.

The process often involves:

Feature Identification: Defining the key chemical features of a series of active this compound analogues.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features.

Virtual Screening: Using the model to search large chemical databases for new compounds that match the pharmacophore.

Rational Design: Guiding the chemical synthesis of novel derivatives by ensuring they incorporate the key pharmacophoric features.

This rational design approach, guided by pharmacophore models, accelerates the discovery of new and more effective drugs by focusing synthetic efforts on compounds with a higher probability of success. dovepress.com

Computational and Theoretical Studies on 3 1h Pyrazol 4 Yl Aniline

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of 3-(1H-pyrazol-4-yl)aniline derivatives with various biological targets, particularly protein kinases and enzymes implicated in diseases like cancer and diabetes.

Research has shown that derivatives of this compound are promising inhibitors for several protein kinases. For instance, docking studies have been performed on pyrazole (B372694) derivatives with targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), all of which are crucial in cancer progression. researchgate.netnih.govnih.gov These studies reveal that the pyrazole core can fit deeply within the ATP-binding pocket of these kinases, forming key hydrogen bonds and hydrophobic interactions.

In a notable study, a series of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives were evaluated as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. chemmethod.comchemmethod.com The docking scores of these derivatives were found to be superior to the known DPP-IV inhibitor, Anagliptin, with binding energies ranging from -8.5 to -9.6 kcal/mol compared to -7.6 kcal/mol for the reference drug. chemmethod.comcivilica.com The most potent derivative, ST-24, exhibited a binding free energy of -9.6 kcal/mol, forming multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of the DPP-IV enzyme. civilica.com

| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | Not Specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | Not Specified |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 | Not Specified |

| ST-24 | DPP-IV | 3WQH | -9.6 | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Correlations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations provide valuable information about their molecular geometry, electronic properties, and reactivity.

Studies on N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have utilized DFT at the B3LYP/6-31G(d,p) level to optimize molecular geometry and perform Frontier Molecular Orbital (FMO) analysis. asianpubs.orgresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT calculations are employed to predict spectroscopic properties. For instance, the vibrational frequencies calculated by DFT can be correlated with experimental FT-IR spectra to confirm the molecular structure. Additionally, the molecular electrostatic potential (MEP) maps generated from DFT calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net In the study of pyrazolyl quinolinone derivatives, DFT was used to analyze global reactivity descriptors such as chemical hardness, global softness, electrophilicity, and electronegativity, providing a deeper understanding of their chemical behavior. ekb.eg

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.15 |

| LUMO Energy (eV) | -3.56 |

| Energy Gap (eV) | 3.59 |

| Hyperpolarizability (β0) (esu) | 7.26 x 10-30 |

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of this compound derivatives, MD simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for observing conformational changes that may occur upon binding.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. For derivatives of this compound, various computational tools and web servers are used to predict their ADMET properties.

A comprehensive ADMET screening of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives was performed using platforms like ADMETlab 3.0 and SwissADME. chemmethod.com These tools predict a range of parameters, including gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. The study concluded that the designed compounds exhibited sufficient ADMET profiles, indicating their potential for further development. chemmethod.com

Drug-likeness is another important aspect assessed in silico. This is often evaluated based on rules such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. The natural product-likeness score is also considered, with higher scores suggesting a greater probability of the compound being a natural product. chemmethod.com These in silico assessments help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. nih.gov

| Property | Prediction |

|---|---|

| Human Intestinal Absorption | Good |

| Blood-Brain Barrier Permeability | Low |

| CYP2D6 Inhibitor | No |

| hERG Inhibition | Low Risk |

| Mutagenicity (AMES test) | Non-mutagenic |

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

While a specific Topomer CoMFA study on this compound was not identified, 3D-QSAR studies have been successfully applied to other pyrazole derivatives to understand the structural requirements for their biological activity. nih.gov For instance, 3D-QSAR analyses have been performed on a set of pyrazole derivatives as inhibitors of Janus kinase-1 (JAK1). nih.gov These models help to identify the key structural features that contribute to the inhibitory activity of the compounds.

QSAR models are typically built using statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms such as Random Forest. journal-academia.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity. A robust QSAR model can be a valuable tool for virtual screening and for guiding the design of more potent and selective analogs. nih.govbiointerfaceresearch.com

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-(1H-pyrazol-4-yl)aniline by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the protons of the aniline (B41778) and pyrazole (B372694) rings, as well as the amine and N-H protons, will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the aniline ring typically appear in the range of δ 6.5-7.5 ppm. The protons on the pyrazole ring have distinct chemical shifts, with the C-H protons of the pyrazole ring often appearing as singlets in the region of δ 7.5-8.0 ppm. The N-H proton of the pyrazole and the NH₂ protons of the aniline moiety are also observable and their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aniline and pyrazole rings will have distinct resonances. Aromatic carbons generally resonate between δ 110-150 ppm. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of this heterocyclic system. Computational predictions can further aid in the assignment of these signals. For instance, DFT calculations have been effectively used to predict the ¹H and ¹³C NMR chemical shifts of related pyrazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aniline-H2 | 6.9 - 7.1 |

| Aniline-H4 | 6.6 - 6.8 |

| Aniline-H5 | 7.1 - 7.3 |

| Aniline-H6 | 6.8 - 7.0 |

| Pyrazole-H3/H5 | 7.8 - 8.0 |

| Pyrazole-NH | 12.0 - 13.0 (broad) |

| Aniline-NH₂ | 3.5 - 5.0 (broad) |

Note: These are generalized predicted values. Actual experimental values can vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aniline-C1 (C-NH₂) | 145 - 148 |

| Aniline-C2 | 114 - 116 |

| Aniline-C3 | 129 - 131 |

| Aniline-C4 | 116 - 118 |

| Aniline-C5 | 129 - 131 |

| Aniline-C6 | 118 - 120 |

| Pyrazole-C3/C5 | 135 - 140 |

| Pyrazole-C4 | 110 - 115 |

Note: These are generalized predicted values. Actual experimental values can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include the N-H stretching vibrations of the primary amine (NH₂) and the pyrazole N-H group. The NH₂ group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. The pyrazole N-H stretch is often a broader band in the same region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic aniline ring and the C=N and C=C stretching of the pyrazole ring appear in the 1400-1650 cm⁻¹ region. For example, in a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, aromatic ring stretches were observed at 1626 cm⁻¹ and aniline N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Pyrazole (N-H) | Stretch (broad) | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Pyrazole (C=N, C=C) | Stretch | 1400 - 1650 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

The predicted monoisotopic mass of this compound (C₉H₉N₃) is 159.07965 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159. The fragmentation pattern can also provide valuable structural information. For instance, the loss of substructures such as HCN from the pyrazole ring or cleavage of the bond between the two rings can lead to characteristic fragment ions. In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, mass spectrometry data showed a base peak corresponding to the loss of a pyrazole ligand.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.08693 |

| [M+Na]⁺ | 182.06887 |

| [M-H]⁻ | 158.07237 |

| [M]⁺ | 159.07910 |

Source: PubChemLite.

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies of Related Compounds

Studies on related pyrazolyl aniline compounds have revealed important structural features. For example, the crystal structure of N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline shows that the two pyrazolyl moieties adopt a transoidal conformation relative to the central aniline ring. In another example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was found to exist in two distinct polymorphic forms, highlighting the potential for polymorphism in this class of compounds. Polymorphism, the ability of a compound to crystallize in different solid-state forms, can significantly impact physical properties such as solubility and melting point.

Future Directions and Research Perspectives

Rational Design and Synthesis of Novel 3-(1H-pyrazol-4-yl)aniline Derivatives with Enhanced Biological Profiles

The inherent versatility of the pyrazole (B372694) ring, which allows for various substitution reactions, is a key focus for future research. nih.gov Rational design strategies aim to systematically modify the this compound core to improve its interaction with biological targets and enhance its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of new derivatives with superior potency and selectivity. nih.govnih.govresearchgate.net

Key strategies for derivatization include:

Substitution on the Pyrazole Ring: Modifications at different positions of the pyrazole ring can significantly influence anticancer efficacy and tumor selectivity. nih.gov For instance, linking indole moieties to the pyrazole core has produced compounds with potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov

Modification of the Aniline (B41778) Moiety: Altering the aniline portion of the scaffold can also lead to enhanced biological activity. One study demonstrated that a 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivative exhibited potent CDK2 inhibitory and antiproliferative activities against MCF-7 and B16-F10 cancer cells. mdpi.com

Hybrid Molecule Synthesis: Creating hybrid molecules by combining the pyrazole-aniline scaffold with other pharmacologically active heterocycles is a promising approach. Synthesizing pyrazole-thiophene hybrids, for example, has resulted in compounds with notable antimicrobial and antioxidant properties. mdpi.com

Modern synthetic methodologies are being employed to efficiently generate libraries of these novel derivatives. Techniques such as one-pot multicomponent reactions (MCRs) and specialized procedures like the Vilsmeier-Haack reaction are valuable for creating structurally diverse compounds for biological screening. mdpi.commdpi.comias.ac.in

Table 1: Examples of this compound Derivatives and Their Biological Activity

| Compound/Derivative Class | Modification | Target/Activity | Reported Potency (IC₅₀) | Cite |

|---|---|---|---|---|

| Indole-Pyrazole Hybrids | Indole moiety linked to pyrazole | CDK2 Inhibition | 0.074 µM - 0.095 µM | nih.gov |

| Pyrazole Carbaldehyde Derivatives | Carbaldehyde group on pyrazole | PI3 Kinase Inhibition (Anti-Breast Cancer) | 0.25 µM (against MCF7 cells) | nih.gov |

| 4-Chloro-N-(pyrazolylmethyl)aniline | Phenyl and chlorophenyl substitutions | CDK2 Inhibition | Not specified | mdpi.com |

| Pyrazole-based CDK inhibitors | Various substitutions | CDK2/cyclin A2 Inhibition | 0.96 µM - 3.82 µM | rsc.org |

Exploration of New Therapeutic Avenues and Disease Targets

The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects—suggests that the this compound scaffold holds potential for treating a wide range of diseases. mdpi.comias.ac.inmdpi.com Future research will focus on exploring new therapeutic applications beyond the well-established areas.

The ability of pyrazole-based compounds to interact with a variety of biological targets is a key driver for this exploration. researchgate.net Protein kinases, in particular, represent a major class of targets, and their aberrant activity is implicated in numerous diseases, especially cancer. nih.govresearchgate.netnih.gov

Potential new therapeutic avenues and targets include:

Oncology: While many pyrazole derivatives target common kinases, future work could focus on less-explored or novel kinases implicated in cancer progression, such as MARK4, which is involved in cancer, diabetes, and neurodegenerative diseases. researchgate.net Specific targets like Aurora A kinase, Bcr-Abl, and c-Met are also areas of active investigation for pyrazole-based inhibitors. nih.govmdpi.com

Neurodegenerative Diseases: Certain pyrazoline derivatives have shown potent activity as monoamine oxidase (MAO) inhibitors, suggesting their potential as adjuvant therapies in the treatment of Parkinson's and Alzheimer's diseases. ias.ac.innih.gov

Metabolic and Inflammatory Disorders: Pyrazoline compounds have been investigated as cannabinoid receptor type 1 (CB1) antagonists, which could be useful for treating obesity. nih.gov The well-documented anti-inflammatory properties also warrant further investigation for chronic inflammatory diseases. mdpi.com

Infectious Diseases: The antimicrobial, antifungal, and antiviral activities of pyrazole derivatives make them attractive candidates for developing new treatments for infectious diseases, including multidrug-resistant bacterial infections and mycobacterial infections. researchgate.netnih.gov

Table 2: Potential Therapeutic Targets for Pyrazole-Aniline Derivatives

| Target Class | Specific Target(s) | Associated Therapeutic Area | Cite |

|---|---|---|---|

| Protein Kinases | CDK2, CDK8, PI3K, Aurora A, Bcr-Abl, c-Met, MARK4 | Oncology, Inflammatory Disorders | mdpi.comnih.govresearchgate.netresearchgate.net |

| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders | nih.gov |

| Enzymes | Monoamine Oxidase (MAO), Carbonic Anhydrase | Neurodegenerative Diseases, Glaucoma | nih.govnih.gov |